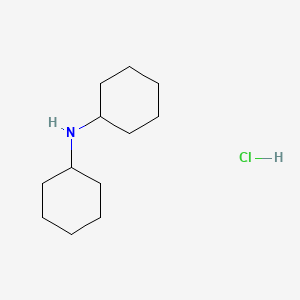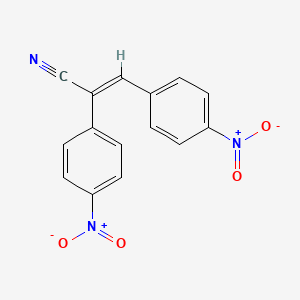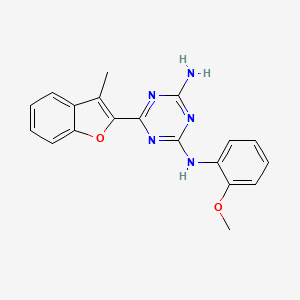
Dicyclohexylamine hydrochloride
Vue d'ensemble
Description
Dicyclohexylamine hydrochloride is a chemical compound with the molecular formula C12H23N·HCl. It is a derivative of dicyclohexylamine, a secondary amine characterized by the presence of two cyclohexyl groups attached to a nitrogen atom. This compound is typically found as a white crystalline solid and is known for its use in various industrial and scientific applications.
Mécanisme D'action
Target of Action
Dicyclohexylamine hydrochloride primarily targets spermidine synthase , a key enzyme involved in the biosynthesis of polyamines . Polyamines are organic compounds that play crucial roles in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of spermidine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to changes in cellular processes that depend on these compounds .
Biochemical Pathways
The inhibition of spermidine synthase by this compound affects the polyamine biosynthesis pathway . This can lead to an increase in the synthesis of other polyamines, such as spermine, as the organism tries to compensate for the reduced levels of spermidine .
Pharmacokinetics
As a secondary amine, it is expected to undergo typical amine reactions . It is slightly soluble in water but readily dissolves in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of spermidine synthase by this compound leads to a decrease in the levels of spermidine, a polyamine involved in various cellular processes . This can result in changes in cell growth and differentiation . Additionally, the increase in the synthesis of other polyamines, such as spermine, may also have effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is generally stable but may decompose in the presence of strong acids or oxidizing agents . Furthermore, its solubility in water and organic solvents can affect its bioavailability and stability .
Analyse Biochimique
Biochemical Properties
Dicyclohexylamine hydrochloride plays a significant role in biochemical reactions due to its ability to form salts with various compounds, thereby enhancing their stability and solubility. In the context of fumagillin formulations, this compound interacts with the antibiotic to improve its stability and solubility in water . This interaction is crucial for the effective delivery of fumagillin in veterinary medicine. Additionally, this compound has been shown to accumulate in lipophilic tissues, which raises concerns about its bioaccumulation .
Cellular Effects
This compound influences various cellular processes, particularly in the context of its use in fumagillin formulations. It has been observed to affect cell signaling pathways and gene expression, although specific details on these effects are limited. The compound’s ability to enhance the stability and solubility of fumagillin suggests that it may play a role in facilitating the antibiotic’s cellular uptake and distribution .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable over time, particularly in the context of its use in fumagillin formulations. Studies have demonstrated that this compound can accumulate in beeswax when fumagillin is applied in apiculture, indicating its long-term stability
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with fumagillin. The compound’s ability to enhance the solubility of fumagillin suggests that it may facilitate the antibiotic’s cellular uptake and distribution. Specific transporters or binding proteins involved in this process have not been identified .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyclohexylamine hydrochloride can be synthesized through the catalytic hydrogenation of aniline (phenylamine) in the presence of a ruthenium or palladium catalyst. This process primarily produces cyclohexylamine, with dicyclohexylamine as a secondary product. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process .
Another method involves the reductive amination of cyclohexanone with ammonia or cyclohexylamine. This reaction is carried out in the presence of a palladium/carbon catalyst under hydrogen pressure .
Industrial Production Methods: In industrial settings, this compound is often produced by the pressure hydrogenation of diphenylamine using a ruthenium catalyst. Alternatively, it can be synthesized by reacting cyclohexanone with cyclohexylamine in the presence of a palladium/carbon catalyst under hydrogen pressure .
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexylamine hydrochloride, like other amines, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Dicyclohexylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of antioxidants and vulcanization accelerators for rubber.
Biology: Acts as an inhibitor of spermidine synthase, which is involved in polyamine biosynthesis in plants.
Medicine: Investigated for its potential antifungal properties when combined with other agents.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A primary amine with one cyclohexyl group attached to the nitrogen atom.
Diphenylamine: An aromatic amine with two phenyl groups attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups and one cyclohexyl group attached to the nitrogen atom.
Comparison:
Cyclohexylamine: Unlike dicyclohexylamine hydrochloride, cyclohexylamine is a primary amine and has different reactivity and applications.
Diphenylamine: Diphenylamine is an aromatic amine and has different chemical properties and uses compared to this compound.
N,N-Dimethylcyclohexylamine: This compound is a tertiary amine and has different steric and electronic properties compared to this compound.
This compound is unique due to its secondary amine structure, which imparts specific reactivity and applications in various fields.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMTFSPSVOWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383148 | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-92-9 | |
| Record name | Dicyclohexylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)

![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)

![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)
![3-Methyl-2-benzofurancarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1224186.png)
